9,10-Dehydro Folitixorin Chloride

Overview

Description

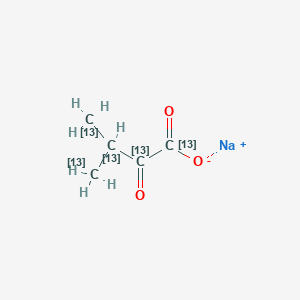

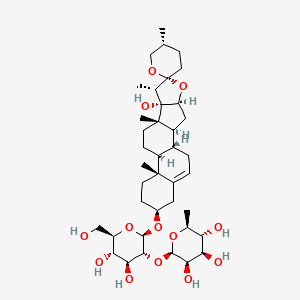

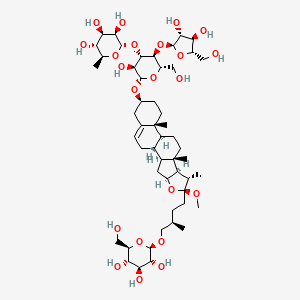

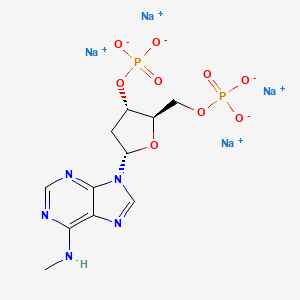

9,10-Dehydro Folitixorin Chloride is a biochemical compound with the molecular formula C20H22ClN7O61. It is a yellow solid2 and is an isotopically labelled intermediate for the preparation of calcium folinate2.

Synthesis Analysis

The specific synthesis process of 9,10-Dehydro Folitixorin Chloride is not mentioned in the available resources. However, it is known to be used as an intermediate in the preparation of calcium folinate2.Molecular Structure Analysis

The molecular structure of 9,10-Dehydro Folitixorin Chloride consists of 20 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 7 nitrogen atoms, and 6 oxygen atoms1. The exact structural layout is not provided in the available resources.

Chemical Reactions Analysis

The specific chemical reactions involving 9,10-Dehydro Folitixorin Chloride are not detailed in the available resources. However, it is known to be an intermediate in the synthesis of calcium folinate2.Physical And Chemical Properties Analysis

9,10-Dehydro Folitixorin Chloride is a solid substance1. It has a molecular weight of 491.881. It should be stored at -20° C1. Its melting point is greater than 229° C (dec.)1.

Scientific Research Applications

Biomodulator in Cancer Treatment

9,10-Dehydro Folitixorin Chloride, identified in the context of arfolitixorin, is noted for its role as a biomodulator in cancer treatment. It is an active metabolite of folate drugs like leucovorin (LV) and levoleucovorin (l-LV) and is used to increase the efficacy of antimetabolites such as 5-fluorouracil (5-FU). It facilitates the inhibition of thymidylate synthase (TS), leading to DNA synthesis inhibition and inducing tumor cell death. This is significant as it enhances the cytotoxic effect of 5-FU in cancer therapies without the need for conversion to an active metabolite (Definitions, 2020).

Reductive Dehalogenation

The application of 9,10-Dehydro Folitixorin Chloride extends to the field of reductive dehalogenation, particularly in the context of 10-Methylacridine derivatives. These derivatives act as efficient and stable photocatalysts in the dehalogenation of halogenated compounds. The process involves the reduction of these compounds by the singlet excited state, leading to the cleavage of C-X bonds, a significant step in environmental remediation and chemical synthesis (Ishikawa & Fukuzumi, 1990).

Photocatalytic Properties

Furthermore, 9,10-Dehydro Folitixorin Chloride is involved in electrogenerated chemiluminescence (e.c.l.) studies. The compound, particularly in the form of 9,10-dichloro-9,10-dihydro-9,10-diphenylanthracene, exhibits e.c.l. properties used in analytical chemistry and bioanalytical applications. These properties are crucial for developing sensitive detection methods for various biochemical and environmental analyses (Boto & Bard, 1975).

Fluorosulfate-L-Tyrosine Reactivity

In biological systems, 9,10-Dehydro Folitixorin Chloride's relevance is also evident in studies involving fluorosulfate-l-tyrosine, where it undergoes sulfur-fluoride exchange (SuFEx). This reactivity is important for covalent bonding in proteins, providing new avenues for research and engineering in vivo. The ability of fluorosulfate-l-tyrosine to react with multiple natural residues under physiological conditions, as facilitated by 9,10-Dehydro Folitixorin Chloride, is crucial for understanding protein functions and interactions in living cells (Wang et al., 2018).

Safety And Hazards

The specific safety and hazards associated with 9,10-Dehydro Folitixorin Chloride are not detailed in the available resources1.

Future Directions

The future directions for the use and study of 9,10-Dehydro Folitixorin Chloride are not specified in the available resources2.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

properties

IUPAC Name |

(2S)-2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33);1H/t12?,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMWNIVQVBEIJX-ZEDZUCNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Dehydro Folitixorin Chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.